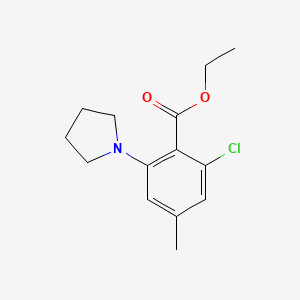

ethyl 2-chloro-4-methyl-6-tetrahydro-1H-pyrrol-1-ylbenzoate

CAS No.: 59686-39-4

Cat. No.: VC1749850

Molecular Formula: C14H18ClNO2

Molecular Weight: 267.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59686-39-4 |

|---|---|

| Molecular Formula | C14H18ClNO2 |

| Molecular Weight | 267.75 g/mol |

| IUPAC Name | ethyl 2-chloro-4-methyl-6-pyrrolidin-1-ylbenzoate |

| Standard InChI | InChI=1S/C14H18ClNO2/c1-3-18-14(17)13-11(15)8-10(2)9-12(13)16-6-4-5-7-16/h8-9H,3-7H2,1-2H3 |

| Standard InChI Key | MVVDFWZSLCYOPG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1Cl)C)N2CCCC2 |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1Cl)C)N2CCCC2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 2-position with a chlorine atom, a methyl group at the 4-position, and a tetrahydro-1H-pyrrol-1-yl (pyrrolidine) group at the 6-position. The carboxylic acid moiety at the 1-position is esterified with an ethyl group. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 78 °C | |

| Boiling Point | 400.1 ± 45.0 °C (Predicted) | |

| Density | 1.181 ± 0.06 g/cm³ | |

| pKa | 3.40 ± 0.40 (Predicted) |

The relatively low pKa suggests mild acidity, likely attributable to the electron-withdrawing chlorine substituent. The ester group enhances lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Chemical Reactivity

Synthetic Routes

A common synthesis involves the esterification of 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoic acid with ethanol under acidic catalysis. Alternative methods include nucleophilic aromatic substitution, where pyrrolidine displaces a leaving group (e.g., nitro or sulfonate) on a pre-functionalized benzoate ester .

In a related synthesis documented for analogous compounds, palladium-catalyzed coupling reactions have been employed to introduce heterocyclic groups to aromatic cores . For instance, Suzuki-Miyaura cross-coupling could theoretically attach the pyrrolidine moiety to a halogenated benzoate intermediate, though specific protocols for this compound remain undocumented in public literature .

Applications in Scientific Research

Organic Synthesis Intermediate

The compound serves as a versatile building block in synthesizing complex molecules. Its reactive sites allow modular modifications:

-

Anticancer Agents: Analogous chlorinated benzoates have been used to develop kinase inhibitors. For example, derivatives of 2-chloro-N-(4,5,6,7-tetrahydrobenzo[b]thiophen-4-yl)pyridin-4-amine exhibit activity against breast cancer stem cells .

-

Antimicrobial Scaffolds: Chlorine and pyrrolidine groups are common in antimicrobial agents. While direct evidence is limited, structural analogs like 2-amino-5-chlorobenzoate esters are intermediates in quinazoline antibiotics.

Material Science

The compound’s aromatic and heterocyclic components make it a candidate for designing organic semiconductors or ligands in coordination polymers. Pyrrolidine rings, in particular, can modulate electron-donating properties in conductive materials .

Biological and Pharmacological Insights

Mechanism of Action

Although specific studies on this compound are scarce, related chlorinated benzoates exhibit bioactivity through receptor modulation. The pyrrolidine group may engage in hydrogen bonding or π-π interactions with biological targets, such as enzymes or DNA. Ester hydrolysis in vivo could release the free acid, which may inhibit cyclooxygenase (COX) or other inflammatory mediators .

Preclinical Research

A study on Notch1 signaling in breast cancer utilized structurally similar compounds, such as 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, to inhibit SIRT1 and modulate cancer stem cell activity . This suggests potential applications in oncology for pyrrolidine-containing chlorobenzoates, though further validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume